Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Description
Overview of Tert-Butyl 3-Benzyl-2-Oxo-1,3,8-Triazaspiro[4.5]Decane-8-Carboxylate as a Spiro-Heterocyclic Scaffold
This compound is a structurally complex spiro-heterocyclic compound characterized by a fused bicyclic framework. The molecule features a central spiro carbon atom connecting a decane ring and a triazole-containing heterocycle, with a tert-butyl ester and benzyl group providing steric and electronic modulation. Its molecular formula, $$ \text{C}{19}\text{H}{27}\text{N}{3}\text{O}{3} $$, reflects a balance of hydrophobicity and polar functionality, making it amenable to both synthetic modification and biological targeting.
Spiro-heterocycles like this compound are prized for their three-dimensional rigidity, which reduces conformational flexibility and enhances binding specificity to biological targets. The spiro junction introduces axial chirality, enabling enantioselective interactions with proteins or nucleic acids. This structural motif is increasingly leveraged in fragment-based drug design, where rigid scaffolds serve as cores for building libraries of bioactive molecules.
Significance in Medicinal Chemistry and Pharmaceutical Research
The compound’s spirocyclic architecture aligns with contemporary strategies to address drug discovery challenges such as selectivity and metabolic stability. Spiro systems are underrepresented in natural product libraries but offer distinct advantages in synthetic medicinal chemistry:
- Enhanced solubility : The tert-butyl ester group improves solubility in organic solvents, facilitating synthetic manipulations.
- Diverse functionalization : Reactive sites at the triazole ring (e.g., the 2-oxo group) and benzyl position allow for regioselective modifications.
- Bioactivity potential : Analogous spiro-triazoles have demonstrated antitumor, antimicrobial, and enzyme inhibitory activities, suggesting broad therapeutic applicability.
For example, spirocyclic steroids with triazole moieties have shown nanomolar inhibition of the Hedgehog signaling pathway, a target in colorectal and breast cancers. Similarly, spiro-oxindole derivatives are investigated as kinase inhibitors, underscoring the versatility of this structural class.
Table 1: Comparative Bioactivity of Spiro-Heterocyclic Analogs
Research Context: Historical Development and Contemporary Relevance
The synthesis of spiro-heterocycles gained momentum in the early 2000s with advances in transition-metal catalysis and cycloaddition techniques. Early methods relied on stoichiometric reagents, but modern protocols employ catalytic systems like palladium-catalyzed C–H activation to construct spiro centers efficiently. This compound exemplifies this evolution, as its preparation often involves tandem Michael addition and cyclization steps under mild conditions.
Recent applications focus on leveraging the scaffold’s rigidity to combat drug resistance. For instance, spirocyclic analogs of β-lactam antibiotics show reduced susceptibility to enzymatic degradation, addressing a critical limitation of traditional penicillins. Additionally, the compound’s compatibility with solid-phase synthesis enables high-throughput generation of derivatives for activity profiling.
Table 2: Key Synthetic Advances in Spiro-Heterocycle Chemistry
Properties
IUPAC Name |
tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-18(2,3)25-17(24)21-11-9-19(10-12-21)14-22(16(23)20-19)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSQHBFCOZQJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Recent studies have indicated that compounds with triazole and spirocyclic structures exhibit significant antitumor activity. Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate has been investigated for its potential as an anticancer agent. Its structural similarity to known anticancer compounds suggests it may inhibit key pathways involved in tumor growth.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives showed promising activity, leading to further exploration of their mechanisms of action .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research shows that triazole derivatives can exhibit activity against a range of bacteria and fungi. The unique spirocyclic structure may enhance the binding affinity to microbial targets.
Case Study:
A study focused on synthesizing various triazole derivatives reported that some exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications at specific sites could enhance efficacy .
Biochemical Reagent
This compound serves as a biochemical reagent in various synthetic pathways. Its ability to participate in cycloaddition reactions makes it valuable in the synthesis of complex heterocyclic compounds.
Applications in Synthesis:
- Cycloaddition Reactions: The compound can be utilized in [3+2] cycloaddition strategies to create diverse spirocyclic frameworks, which are crucial in drug discovery.
Table 1: Summary of Synthetic Applications
| Application Type | Description |
|---|---|
| Cycloaddition Reactions | Used to synthesize diverse heterocyclic compounds |
| Drug Discovery | Potential lead compound for developing new therapeutic agents |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study:
Research has indicated that incorporating triazole-based compounds into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant for applications requiring durable materials under extreme conditions .
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets in biological systems. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Melting Points : Analog 3 exhibits a high mp (224–226°C) due to biphenyl stacking, whereas the target compound likely has a lower mp (~150–180°C) due to flexible benzyl .
- Solubility : The 2-oxa variant (Analog 4) may exhibit improved aqueous solubility compared to triaza analogs due to oxygen’s polarity .
Biological Activity
Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 1799412-35-3) is a heterocyclic compound characterized by its unique spiro structure and various potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C19H27N3O3
- Molar Mass : 345.44 g/mol
- Structure : The compound features a triazaspirodecane core with a tert-butyl ester group and a ketone functionality, contributing to its biological properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Binding : It can interact with various receptors, influencing signal transduction pathways.
- Modulation of Cellular Processes : The compound may affect cellular processes such as apoptosis and proliferation through its biochemical interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of triazaspiro compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Studies have demonstrated that triazaspiro compounds can induce apoptosis in cancer cells. For example, a related compound was found to inhibit tumor growth in xenograft models by promoting cell cycle arrest and apoptosis through the modulation of p53 signaling pathways.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of several triazaspiro compounds against Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited significant inhibitory effects at low concentrations, indicating its potential as an antibiotic agent.
-
Cancer Cell Line Study :
- In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis via caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.
-
Neuroprotection Research :
- A recent study focused on the neuroprotective effects of the compound in models of oxidative stress. The results indicated a significant reduction in cell death and inflammatory markers when treated with the compound.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate?
The compound is typically synthesized via alkylation of a spirocyclic carbamate intermediate. For example, tert-butyl-protected carbamate derivatives (e.g., tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate) can react with benzyl halides or activated alkylating agents under reflux in polar aprotic solvents like acetonitrile. Anhydrous potassium carbonate is often used as a base to deprotonate intermediates and drive the reaction to completion . Post-reaction purification involves standard techniques such as column chromatography or recrystallization.
Q. How should researchers safely handle and store this compound?
- Handling : Use nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols. Avoid generating fine particles during weighing .
- Storage : Keep the container tightly sealed in a dry, well-ventilated area at 2–8°C to prevent moisture absorption and thermal degradation .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) are critical for verifying the spirocyclic core and substituents.
- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity. Differential scanning calorimetry (DSC) can assess crystallinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this spirocyclic compound?
Yield optimization requires systematic parameter screening:
- Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.
- Temperature Control : Use microwave-assisted synthesis for precise thermal management, reducing side reactions .
Q. What strategies address stability challenges during long-term storage?
Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved?
- Artifact Identification : Check for solvent adducts in LC-MS (e.g., acetonitrile adducts at m/z +41).
- Dynamic Effects : Variable-temperature NMR can resolve conformational exchange broadening in the spirocyclic structure .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Replace the benzyl group with bioisosteres (e.g., phenoxyethyl, fluorophenyl) to probe steric/electronic effects on biological activity.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like GABA receptors, informed by analogs with anticonvulsant activity .
Q. How can researchers validate the reproducibility of synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
